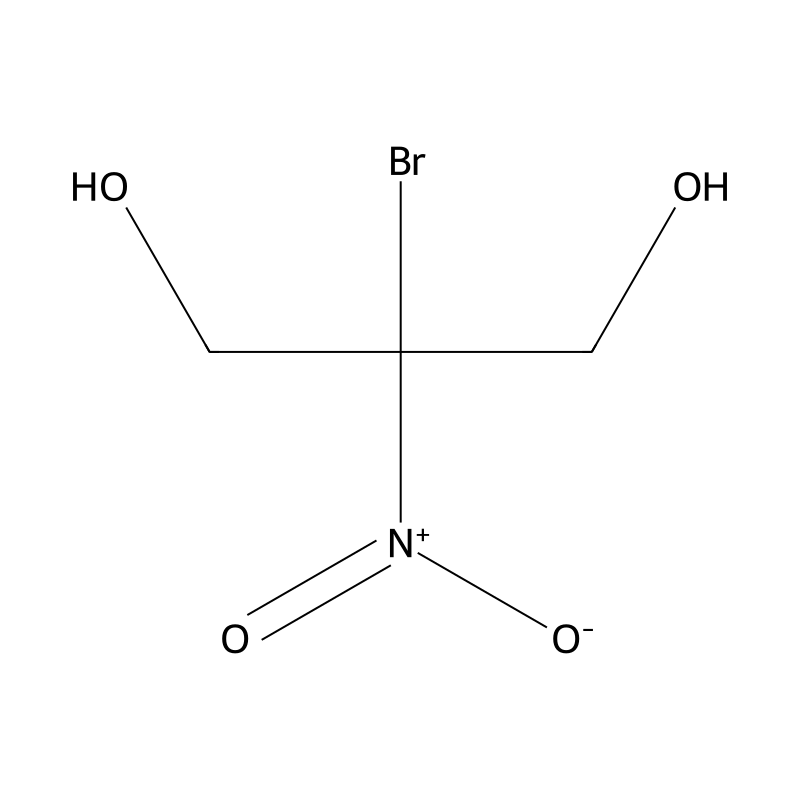

Bronopol

HOCH2CBr(NO2)CH2OH

C3H6O4BrN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

HOCH2CBr(NO2)CH2OH

C3H6O4BrN

Molecular Weight

InChI

InChI Key

SMILES

solubility

25-25g/100mL at 22°C

In water, 2.5X10+5 mg/L at 22 °C

Soluble in alcohol, ethyl acetate. Slightly soluble in chloroform, acetone, ether, benzene. Insoluble in ligroin.

Solubility in water, g/100ml at 23Â °C: 28 (freely soluble)

Synonyms

Canonical SMILES

- Industrial Applications: Studies have shown Bronopol's effectiveness as a microbiocide and microbiostat in industrial water systems. It effectively controls bacterial growth, preventing biofilms and corrosion caused by microbes. Research suggests Bronopol acts by inhibiting bacterial growth and forming a protective layer on metal surfaces, reducing corrosion rates [].

- Wound Care: Recent research explores Bronopol's potential for topical application in wound treatment. Studies indicate its effectiveness against common wound pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, even against slow-growing bacteria within biofilms []. Additionally, Bronopol exhibits synergistic effects when combined with existing wound care agents, potentially enhancing their efficacy.

Other Research Applications

Beyond its antimicrobial properties, Bronopol is being investigated for other potential applications:

Bronopol, known by its chemical name 2-bromo-2-nitropropane-1,3-diol, is an organic compound widely utilized as an antimicrobial agent. It appears as a white to pale yellow crystalline solid and is soluble in water, with a solubility of up to 286 g/L at ambient temperature . This compound is notable for its unique reactivity due to the presence of a bromine atom adjacent to a nitro group on a quaternary carbon, which contributes to its biocidal properties . Bronopol is primarily produced through the bromination of di(hydroxymethyl)nitromethane, derived from nitromethane via a nitroaldol reaction .

- Toxicity: Bronopol exhibits moderate toxicity upon ingestion, skin contact, or inhalation []. While its use in consumer products is generally considered safe at recommended concentrations, regulatory bodies like the European Union classify it as harmful if swallowed or inhaled and causing serious eye damage [].

- Flammability: Bronopol is not considered a flammable material.

Please Note:

- The information regarding bronopol's synthesis is based on limited available data and may not represent the exact industrial process.

- Further research is ongoing to fully elucidate the mechanism of action of bronopol as an antimicrobial agent.

Bronopol exhibits potent antibacterial activity against a broad spectrum of microorganisms, including both gram-positive and gram-negative bacteria. Its mechanism of action involves the oxidation of thiol-containing compounds within bacterial cells, leading to bacteriostasis followed by growth inhibition . The compound's effectiveness is influenced by environmental conditions; for instance, its bactericidal activity diminishes under anoxic conditions or in the presence of catalase or superoxide dismutase . Notably, bronopol has been associated with allergic reactions in sensitized individuals, highlighting its potential for causing dermatitis upon contact .

The synthesis of bronopol primarily involves the following steps:

- Bromination: Di(hydroxymethyl)nitromethane undergoes bromination.

- Nitroaldol Reaction: This precursor is derived from nitromethane through a nitroaldol reaction.

- Purification: The product is purified to obtain bronopol in crystalline form.

The production process has evolved significantly since the late 1970s, with current estimates suggesting global production exceeds 5,000 tonnes annually, predominantly from low-cost producers in China .

Bronopol serves multiple applications across various industries:

- Cosmetics and Personal Care: Used as a preservative and antimicrobial agent in creams and lotions.

- Industrial Uses: Found in formulations for oil and gas extraction, paper mill process water treatment, and industrial cooling systems .

- Agriculture: Registered under the Environmental Protection Agency for use in pesticides and fungicides.

Its high water solubility and broad-spectrum antimicrobial properties make it suitable for diverse applications where microbial contamination is a concern.

Bronopol belongs to a class of biocides known as activated halogen biocides. Here are some compounds that share similarities:

Bronopol's uniqueness lies in its specific mechanism involving thiol oxidation and its ability to generate reactive oxygen species under aerobic conditions. This distinguishes it from other biocides that may rely more on direct membrane disruption or other modes of action.

The first documented synthesis of bronopol, chemically known as 2-bromo-2-nitropropane-1,3-diol, was reported in 1897, marking the beginning of nearly seven decades of methodological development before its commercial breakthrough [6] [8] [9]. The early synthesis pathways during this period were characterized by fundamental reactions that would later form the foundation for modern industrial production methods.

During the initial decades following its discovery, bronopol synthesis remained largely confined to laboratory-scale preparations with limited commercial viability [10] [11]. The synthetic approaches of this era primarily focused on two sequential reaction pathways: the nitroaldol reaction (Henry reaction) followed by bromination, or alternatively, bromination followed by hydroxymethylation [2] [16]. These early methodologies established the core chemical transformations that would define bronopol production throughout the twentieth century.

The breakthrough period occurred in the early 1960s when The Boots Company PLC developed the first commercially viable synthesis process [6] [10] [12]. This development marked a significant transition from laboratory curiosity to industrial chemical, with initial applications focused on pharmaceutical preservation [9] [11]. The company's pioneering work established bronopol as a practical antimicrobial agent with broad-spectrum activity against bacteria, particularly gram-negative species [12] [15].

The historical synthesis pathways of this period relied heavily on the nitroaldol reaction mechanism, where nitromethane reacts with formaldehyde under alkaline conditions to form 2-nitro-1,3-propanediol as an intermediate [2] [16] [19]. This intermediate then undergoes bromination to yield the final bronopol product [2] [17]. The reaction conditions during this era required careful temperature control and precise stoichiometric ratios to achieve acceptable yields and product purity [11] [19].

Industrial-Scale Production: Bromination of Di(hydroxymethyl)nitromethane

Modern industrial production of bronopol centers on the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane through a nitroaldol reaction [6] [12] [15]. This process represents the culmination of decades of optimization and scale-up efforts that have transformed bronopol from a laboratory compound to a globally produced industrial chemical with annual production exceeding 5,000 tonnes [6] [10].

The industrial synthesis begins with the reaction between nitromethane and formaldehyde in the presence of a base, typically sodium hydroxide or potassium carbonate [1] [2]. The reaction proceeds through the formation of a nitronate anion, which then undergoes nucleophilic addition to formaldehyde to generate di(hydroxymethyl)nitromethane [16] [19]. The molar ratios employed in industrial settings typically range from 1:2.1-2.2 for nitromethane to formaldehyde, with base concentrations carefully controlled to optimize both yield and selectivity [1] [22].

The bromination step involves the controlled addition of liquid bromine to the di(hydroxymethyl)nitromethane intermediate under carefully regulated temperature conditions [1] [2]. Industrial processes maintain reaction temperatures between 0-20°C during the initial stages to control the exothermic nature of the bromination reaction [1] [11]. The bromination typically achieves completion when the reaction mixture becomes colorless, indicating the consumption of excess bromine [1] [22].

| Process Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Reaction Temperature | 0-20°C | 15-20°C [1] |

| Nitromethane:Formaldehyde Ratio | 1:2.0-2.5 | 1:2.1-2.2 [1] |

| Base:Nitromethane Ratio | 1:1.0-1.1 | 1:1.05 [1] |

| Bromine Addition Time | 10-80 minutes | 30-60 minutes [1] |

| Final Product Purity | >95% | >99% [1] [26] |

The industrial process incorporates sophisticated purification steps including vacuum distillation at pressures below 92 kilopascals with tower top temperatures maintained between 45-60°C [1] [22]. This distillation process effectively separates bronopol from reaction byproducts and unreacted starting materials [1]. Following distillation, the product undergoes centrifugation and drying to achieve commercial-grade purity specifications exceeding 99% by weight [1] [33].

Modern industrial facilities primarily operate in China and other low-cost production regions, with manufacturing costs significantly reduced through process optimization and economies of scale [6] [10] [32]. The production technology has reached full commercial maturity with well-established operating procedures and quality control protocols [32] [34].

Patent Analysis of Modern Synthesis Techniques (e.g., WO2009107133A1)

Patent WO2009107133A1, filed in 2009, represents a significant advancement in bronopol synthesis methodology through the introduction of bromopicrin (tribromonitromethane) as a key starting material [20] [21]. This patent describes a novel process that achieves superior selectivity and reduced base consumption compared to traditional methods, marking a paradigm shift in modern bronopol production technology.

The patent describes a process comprising the reaction of bromopicrin with nitromethane and formaldehyde in an aqueous medium under controlled base addition [20] [21]. The innovation lies in the gradual feeding scheme of the base, which maintains optimal time-temperature-pH profiles to maximize selectivity while minimizing base consumption [4] [21]. The process achieves selectivity levels of 93-97% with base consumption reduced to 3-7 mole percent relative to the bromopicrin starting material [4] [20].

The controlled base addition protocol represents a critical advancement in process optimization [4] [21]. The methodology involves feeding the first 30-40% of the total base quantity at a reduced rate, followed by the remaining base at an increased rate that is 3-4 fold higher than the initial feeding rate [4] [20]. This graduated approach prevents excessive heat generation during the highly exothermic initial reaction phase while ensuring complete conversion in the subsequent stages [4] [21].

| Process Stage | Temperature Range | pH Range | Base Feed Rate | Selectivity Achievement |

|---|---|---|---|---|

| Initial Stage | 41-60°C | 6-8 | Slow (Controlled) | 90-93% [4] [20] |

| Secondary Stage | 45-55°C | 6-8 | 3-4x Faster | 93-97% [4] [21] |

| Final Stage | 45-55°C | 6-8 | Maintained | >95% [4] [20] |

The patent methodology demonstrates significant improvements in product purity, with bronopol achieving 99.5-99.9% purity levels as measured by high-performance liquid chromatography [4] [26]. The melting point specifications range between 131-133°C, indicating high crystalline purity without the need for additional recrystallization procedures [4] [26]. This direct achievement of pharmaceutical-grade purity represents a substantial advancement over traditional methods that typically require multiple purification steps [4] [24].

The process described in WO2009107133A1 also addresses byproduct formation and recovery strategies [4] [20]. The aqueous phase remaining after product separation can be concentrated to approximately one-third of its original volume, allowing for the recovery of additional bronopol crops with purities ranging from 96-99% [4] [26]. This recovery approach enhances overall process efficiency and reduces waste generation in industrial operations [4] [20].

Purity Optimization and Byproduct Management

Purity optimization in bronopol production requires sophisticated analytical control and purification strategies to achieve the stringent specifications demanded by pharmaceutical and industrial applications [24] [28] [29]. Modern production facilities routinely achieve purity levels exceeding 99% through the implementation of advanced separation techniques and real-time quality monitoring systems [1] [24] [33].

The primary impurities encountered in bronopol synthesis include 2-methyl-2-nitropropane-1,3-diol, tris(hydroxymethyl)nitromethane, and residual sodium bromide, each typically maintained below 0.5% concentration in the final product [33]. Additional trace impurities such as formaldehyde must be controlled to parts-per-million levels, particularly for cosmetic and pharmaceutical grade applications where formaldehyde content is typically limited to 6 parts per million or lower [22] [33].

High-performance liquid chromatography serves as the primary analytical method for purity determination and impurity profiling [28] [29]. The analytical methodology employs reversed-phase chromatography with ultraviolet detection at 214 nanometers, providing accurate quantification of bronopol content and systematic identification of degradation products [28] [29]. Sample preparation protocols utilize high-performance liquid chromatography grade methanol to prevent bronopol degradation during analysis, ensuring reproducible and accurate results [29].

| Impurity Type | Specification Limit | Typical Achieved Level | Control Method |

|---|---|---|---|

| 2-methyl-2-nitropropane-1,3-diol | ≤0.5% | 0.01% [33] | Selective crystallization |

| Tris(hydroxymethyl)nitromethane | ≤0.5% | 0.03% [33] | Column chromatography |

| Sodium bromide | ≤0.5% | 0.03% [33] | Aqueous washing |

| Formaldehyde | ≤10 ppm | 6 ppm [22] | Controlled reaction conditions |

| Water content | ≤0.5% | 0.11% [33] | Vacuum drying |

Byproduct management strategies incorporate multiple purification technologies including extraction, chromatographic separation, and recrystallization [24]. The extraction process typically employs diethyl ether to separate bronopol from water-soluble impurities, followed by solvent evaporation to obtain crude product [24]. Silica gel column chromatography using methanol-dichloromethane solvent systems enables the separation of organic impurities, with phosphomolybdic acid serving as a chromogenic detection agent [24].

Recrystallization procedures utilize controlled cooling and solvent systems to achieve final purity enhancement [24] [29]. The process involves dissolution of crude bronopol in appropriate solvents followed by gradual cooling to promote selective crystallization of the pure compound while maintaining impurities in solution [24]. This approach can elevate product purity from approximately 80% to 97.8%, representing a significant enhancement in product quality [24].

Purity

Quantity

Physical Description

Other Solid; Dry Powder; Liquid

ODOURLESS WHITE CRYSTALS.

Color/Form

Crystals from ethyl acetate-chloroform

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Density

LogP

log Kow = -0.64 (est)

0.18

Odor

Decomposition

It decomposes in alkaline medium.

Appearance

Melting Point

123-130

131.5 °C

120-122Â °C

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

...Under aerobic conditions, bronopol catalytically oxidizes thiol-containing materials such as cysteine, with atmospheric oxygen as the final oxidant. By-products of this reaction are active oxygen species such as superoxide and peroxide, which are directly responsible for the bactericidal activity of the compound and for the reduced growth rate after the bacteriostatic period.

Vapor Pressure

1.26X10-5 mm Hg at 20 °C

Vapor pressure, Pa at 20Â °C:

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism studies indicate that bronopol is primarily excreted in the urine. In rats, about 19% of dermally-applied bronopol was excreted in the urine, feces and expired air. Following oral administration of 1 mg/kg radiolabelled bronopol in rats, approximately 81% and 6% of the administered radioactivity was recovered in the urine and expired air, respectively, within a period of 24 hours. Following intravenous administration in rat, the recoveries in the urine and expired air were 74% and 9% of the dose, respectively.

The highest concentrations of bronopol were detected in the excretory organs of rat such as kidney, liver, and lung. The lowest concentration was in the fat.

No data available.

The rat metabolism data for bronopol consist of four separate studies conducted with male and female Sprague-Dawley rats. Animals were treated by gavage with (14)C bronopol (radiochemical purity: >95-100%). In the first study animals received a single dose of 10 mg/kg. The second study employed a higher dose of 50 mg/kg. Doses higher the 50 mg/kg caused respiratory problems and death. The third study's dose was 10 mg/kg (14 daily doses of nonradioactive, 100% pure, bronopol, followed by one dose of (14)C-bronopol). Urine, feces and CO2 were collected for 7 days after dosing, at which time the rats were killed and the tissues examined for radioactivity. Because, irrespective of the dose, most of the administered (14)C was excreted in urine (64-78% in 24 hours and 68-83% in 7 days), urine was used for the identification of metabolites in the fourth study. Feces, CO2 and tissues represented minor routes of excretion of (14)C. Very little (14)C was also detected in the whole blood and plasma. From the results of these four studies... /it was/ concluded that bronopol administered orally was rapidly absorbed and rapidly excreted by the rats of both sexes, with urine being the major route of excretion.

Oral doses are rapidly absorbed and rapidly excreted, mainly in the urine /in animals/.

The substance can be absorbed into the body by inhalation of its aerosol, through the skin and by ingestion.

Approximately 40% of the topically applied dose of antibacterial agent [(14)C] bronopol([(14)C]BP) was absorbed through the rat skin within 24 hr. Of the applied radioactivity, about 19% was excreted in the urine, feces and expired air. The 24 hr recoveries of (14)C in the urine and expired air were 15 and 2%, respectively, of the dose applied to the skin, and 74 and 9%, respectively, of the dose given intravenously.

Metabolism Metabolites

Approx. 40% of the topically applied dose of antibacterial agent [(14)C] bronopol([(14)C]BP) was absorbed through the rat skin within 24 hr. Of the applied radioactivity, about 19% was excreted in the urine, feces and expired air. The 24 hr recoveries of (14)C in the urine and expired air were 15 and 2%, respectively, of the dose applied to the skin, and 74 and 9%, respectively, of the dose given intravenously. The TLC of the urines showed three metabolites, but no unchanged [(14)C]BP in both groups. The results suggest that rat skin is quite permeable to bronopol.

Transformation products usually differ in environmental behaviors and toxicological properties from the parent contaminants, and probably cause potential risks to the environment. Toxicity evolution of a labile preservative, bronopol, upon primary aquatic degradation processes was investigated. Bronopol rapidly hydrolyzed in natural waters, and primarily produced more stable 2-bromo-2-nitroethanol (BNE) and bromonitromethane (BNM). Light enhanced degradation of the targeted compounds with water site specific photoactivity. The bond order analysis theoretically revealed that the reversible retroaldol reactions were primary degradation routes for bronopol and BNE. Judging from toxicity assays and the relative pesticide toxicity index, these degradation products (i.e., BNE and BNM), more persistent and higher toxic than the parent, probably accumulated in natural waters and resulted in higher or prolonging adverse impacts. Therefore, these transformation products should be included into the assessment of ecological risks of non-persistent and low toxic chemicals such as the preservative bronopol.

The major metabolite /in animals/ has been identified as 2-nitropropane-1,3-diol.

The only metabolite identified in urine was BTS 23 913 (2-nitropropane-1,3- diol or desbromo-bronopol), accounting for 45-50% of the radioactivity taken for analyses. The remaining radioactivity was not identified (one radioactive peak and radioactivity not resolved into peaks). Unchanged bronopol was not detected.

Nitrosamines can enter the body via ingestion, inhalation, or dermal contact. Once in the body, nitrosamines are metabolized by cytochrome P-450 enzymes, which essentially activates them into carcinogens. Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase. Formaldehyde may be absorbed following inhalation, oral, or dermal exposure. It is an essential metabolic intermediate in all cells and is produced during the normal metabolism of serine, glycine, methionine, and choline and also by the demethylation of N-, S-, and O-methyl compounds. Exogenous formaldehyde is metabolized to formate by the enzyme formaldehyde dehydrogenase at the initial site of contact. After oxidation of formaldehyde to formate, the carbon atom is further oxidized to carbon dioxide or incorporated into purines, thymidine, and amino acids via tetrahydrofolatedependent one-carbon biosynthetic pathways. Formaldehyde is not stored in the body and is excreted in the urine (primarily as formic acid), incorporated into other cellular molecules, or exhaled as carbon dioxide. (A2878, A2879, L1892, L962)

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Basic Organic Chemical Manufacturing

Paint and Coating Manufacturing

1,3-Propanediol, 2-bromo-2-nitro-: ACTIVE

The WHO Recommended Classification of Pesticides by Hazard identifies bronopol (technical grade) as Class II: moderately hazardous; Main Use: bacteriostat (soil).

Storage Conditions

Separated from food and feedstuffs and incompatible materials. Dry. Well closed. Keep in a well-ventilated room.

Stability Shelf Life

It is stable at room temperature, high temperature, and in sunlight.

Dates

First insights into oxidative stress and theoretical environmental risk of Bronopol and Detarox® AP, two biocides claimed to be ecofriendly for a sustainable aquaculture

Gabriele Magara, Akkarasiri Sangsawang, Paolo Pastorino, Sara Bellezza Oddon, Barbara Caldaroni, Vasco Menconi, Uthaiwan Kovitvadhi, Laura Gasco, Daniela Meloni, Ambrosius Josef Martin Dörr, Marino Prearo, Ermanno Federici, Antonia Concetta EliaPMID: 34030372 DOI: 10.1016/j.scitotenv.2021.146375

Abstract

Bronopol and Detarox® AP are broad spectrum antimicrobial biocides of growing interest for the aquaculture sector. While their effectiveness against aquatic pathogens has been demonstrated, toxicity data on wild or farmed species are still lacking, as is information on their potential environmental risk for aquatic ecosystems. With this study, we assessed the acute and sublethal toxicity of Bronopol and Detarox® AP in the freshwater bivalve Sinanodonta woodiana and their theoretical risk for aquatic ecosystem. The 96-h median lethal concentration (LC) was determined using the acute toxicity test, while for the sublethal toxicity test the bivalves were exposed to two concentrations for 14 days of Bronopol (2.5 and 50 mg/L) and Detarox® AP (1.11 and 22.26 mg/L) followed by a 14-day withdrawal period. Biocide-mediated oxidative processes were investigated via a panel of oxidative stress biomarkers (malondialdehyde, superoxide dismutase, catalase, glutathione peroxidase, glutathione S-transferase). Theoretical environmental risk assessment of both biocides, with predicted concentration of no effect (PNEC), expected theoretical concentration (TEC) in the environment, and risk quotient (RQ) was performed. TEC was calculated using a model based on the size of the aquaculture facility and the receiving basin, the estimated quantity of biocide dissolved in water, and published data on biocide stability in water. Although the LC

was higher for Bronopol (2440 mg/L) than for Detarox® AP (126 mg/L), fluctuations in oxidative stress biomarkers levels indicated that both biocides exert a slight oxidative pressure on S. woodiana. Theoretical environmental risk assessment suggested a muted risk with Detarox® AP and greater eco-sustainability compared to Bronopol.

Colorimetric assay for the in vitro evaluation of Saprolegnia biofilm inhibitors

Shimaa E Ali, Mwansa M Songe, Ida SkaarPMID: 31099066 DOI: 10.1111/jfd.13017

Abstract

A quantitative and reproducible 96-well microtiter method that is easily adaptable for the screening of Saprolegnia biofilm inhibitors is described. As opposed to other methods previously developed for the screening of Saprolegnia inhibitors on spore germination or mycelial growth, this technique is of particular significance as it investigates potential inhibitors against surface-attached mycelial mats of Saprolegnia spp. (biofilm). In this study, we have investigated the effects of propionic acid (PPA) on reducing the viability of induced Saprolegnia biofilms using colorimetric MTS assay based on the reduction of tetrazolium salts. Viability of Saprolegnia hyphae in treated biofilms was reduced significantly following treatment with different PPA concentrations. The effect was enhanced after combining each of the tested PPA concentrations with 500 mg/L of boric acid (BA). However, the percentage of non-viable hyphae was still higher in 200 mg Lbronopol-treated biofilms (positive control) following 6- and 12-hr exposure. Similar results were observed using other recently described fluorescence-based assays for viability.

Pediatric "pet consort dermatitis"-Allergic contact dermatitis from transfer of bronopol from a pet cat

Dathan Hamann, Alyson Ridpath, Esteban Fernandez FaithPMID: 29943851 DOI: 10.1111/pde.13572

Abstract

Consort dermatitis refers to an allergic contact dermatitis caused by transfer from an intimate contact to a sensitized patient. Although close contact with other humans most commonly provokes consort dermatitis, pets have been the source in a minority of cases. We present a unique case of transfer dermatitis from a patient's cat litter to her forearms. Pediatric dermatologists should be aware of the possibility of consort or "transfer" allergic contact dermatitis from pets.Synthesis of dihydroisorcordoin derivatives and their in vitro anti-oomycete activities

Iván Montenegro, Alejandro MadridPMID: 29620446 DOI: 10.1080/14786419.2018.1460828

Abstract

A series of novel dihydrochalcone derivatives 2-7 were synthesized from dihydroisorcordoin 1 which was isolated from the aerial parts of Adesmia balsamica. The structures of all compounds were confirmed byH NMR,

C NMR, and HRMS. Their anti-oomycete activity was evaluated in vitro against Saprolegnia parasitica and Saprolegnia diclina. Some of the newly synthesized compounds exhibited better anti-oomycete activities at low values compared with bronopol and fluconazole as positive controls. Among them, compound 7 exhibited strong activity, with minimum inhibitory concentration and minimum oomyceticidal concentration values of 75 and 100 μg/mL, respectively.

Structure-Activity Relationship of Dialkoxychalcones to Combat Fish Pathogen

Iván Montenegro, Ociel Muñoz, Joan Villena, Enrique Werner, Marco Mellado, Ingrid Ramírez, Nelson Caro, Susana Flores, Alejandro MadridPMID: 29875340 DOI: 10.3390/molecules23061377

Abstract

To investigate the anti-activities of chalconic compounds, nine dialkoxychalcones

⁻

, along with their key building block 2',4'-dihydroxychalcone

, were evaluated for their potential oomycide activities against

strains. The synthesis afforded a series of

-alkylated derivatives with typical chalcone skeletons. Compounds

⁻

were reported for the first time. Interestingly, analogue

with the new scaffold demonstrated remarkable in vitro growth-inhibitory activities against

strains, displaying greater anti-oomycete potency than the standard drugs used in the assay, namely fluconazole and bronopol. In contrast, a dramatic loss of activity was observed for

-alkylated derivatives

,

,

, and

. These findings have highlighted the therapeutic potential of the natural compound

scaffold to be exploitable as a drug lead with specific activity against various

strains.

Continuing Impacts of Selective Inhibition on Bacterial and Fungal Communities in an Agricultural Soil

Yanshuo Pan, Yucheng Wu, Xuanzhen Li, Jun Zeng, Xiangui LinPMID: 30911770 DOI: 10.1007/s00248-019-01364-0

Abstract

Selective inhibition (SI) has been routinely used to differentiate the contributions of bacteria and fungi to soil ecological processes. SI experiments typically measured rapid responses within hours since the addition of inhibitor, but the long-term effects of selective biocides on microbial community composition and function were largely unknown. In this study, a microcosm experiment was performed with an agricultural soil to explore the effectiveness of two bactericides (bronopol, streptomycin) and two fungicides (cycloheximide, captan), which were applied at two different concentrations (2 and 10 mg g). The microcosms were incubated for 6 weeks. A radiolabeled substrate, [1,2,3,4,4a,9a-

C] anthracene, was spiked to all microcosms, and the derived CO

was monitored during the incubation. The abundance and composition of bacteria and fungi were assessed by qPCR and Miseq sequencing of ribosomal rRNA genes. It was demonstrated that only 2 mg g

bronopol and cycloheximide significantly changed the bacteria to fungi ratio without apparent non-target inhibition on the abundances; however, community shifts were observed in all treatments after 6 weeks incubation. The enrichment of specific taxa implicated a selection of resistant or adapted microbes by these biocides. Mineralization of anthracene was continuingly suppressed in all SI microcosms, which may result in biased estimate of bacterial and fungal contributions to pollutant degradation. These findings highlight the risks of long-term application of selective inhibition, and a preliminary assessment of biocide selection and concentration is highly recommended.

Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening

Albertus Eka Yudistira Sarwono, Shinya Mitsuhashi, Mohammad Hazzaz Bin Kabir, Kengo Shigetomi, Tadashi Okada, Fumina Ohsaka, Satoko Otsuguro, Katsumi Maenaka, Makoto Igarashi, Kentaro Kato, Makoto UbukataPMID: 30451014 DOI: 10.1080/14756366.2018.1540474

Abstract

Inosine 5'-monophosphate dehydrogenase (IMPDH) is an essential enzyme for the production of guanine nucleotides. Disruption of IMPDH activity has been explored as a therapeutic strategy for numerous purposes, such as for anticancer, immunosuppression, antiviral, and antimicrobial therapy. In the present study, we established a luciferase-based high-throughput screening system to identify IMPDH inhibitors from our chemical library of known bioactive small molecules. The screening of 1400 compounds resulted in the discovery of three irreversible inhibitors: disulfiram, bronopol, and ebselen. Each compound has a distinct chemical moiety that differs from other reported IMPDH inhibitors. Further evaluation revealed that these compounds are potent inhibitors of IMPDHs with kvalues of 0.7 × 10

to 9.3 × 10

M

·s

. Both disulfiram and bronopol exerted similar degree of inhibition to protozoan and mammalian IMPDHs. Ebselen showed an intriguing difference in mode of inhibition for different IMPDHs, with reversible and irreversible inhibition to each Cryptosporidium parvum IMPDH and human IMPDH type II, respectively. In the preliminary efficacy experiment against cryptosporidiosis in severe combined immunodeficiency (SCID) mouse, a decrease in the number of oocyst shed was observed upon the oral administration of disulfiram and bronopol, providing an early clinical proof-of-concept for further utilization of these compounds as IMPDH inhibitors.

Evaluation of Bronopol and Disulfiram as Potential

Jing Nan, Shaoran Zhang, Ping Zhan, Ling JiangPMID: 32423116 DOI: 10.3390/molecules25102313

Abstract

Citrus huanglongbing (HLB) is a destructive disease that causes significant damage to many citrus producing areas worldwide. To date, no strategy against this disease has been established. Inosine 5'-monophosphate dehydrogenase (IMPDH) plays crucial roles in the de novo synthesis of guanine nucleotides. This enzyme is used as a potential target to treat bacterial infection. In this study, the crystal structure of a deletion mutant ofLas IMPDHΔ98-201 in the apo form was determined. Eight known bioactive compounds were used as ligands for molecular docking. The results showed that bronopol and disulfiram bound to

Las IMPDHΔ98-201 with high affinity. These compounds were tested for their inhibition against

Las IMPDHΔ98-201 activity. Bronopol and disulfiram showed high inhibition at nanomolar concentrations, and bronopol was found to be the most potent molecule (K

= 234 nM). The K

value of disulfiram was 616 nM. These results suggest that bronopol and disulfiram can be considered potential candidate agents for the development of

Las inhibitors.

Explore Compound Types